2-(Pyridin-3-yl)morpholine dihydrochloride

Solubility Salt Selection Formulation

**Pain Point:** The free base form (CAS 90437-05-1) is a poorly water-soluble liquid requiring cold storage, introducing weighing errors and dissolution variability. **Solution:** This dihydrochloride salt is a stable, non-hygroscopic crystalline solid with high aqueous solubility. - **Handling:** Room-temperature storage; precise stoichiometric control. - **Performance:** Freely soluble in water for consistent buffer stocks (GPCR assays: Ki = 82.6 nM at adenosine A1 receptor). - **Supply:** Solid form simplifies inventory management vs refrigerated free base. 95% purity for medicinal chemistry & process chemistry.

Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12
CAS No. 90533-86-1
Cat. No. B2749360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)morpholine dihydrochloride
CAS90533-86-1
Molecular FormulaC9H14Cl2N2O
Molecular Weight237.12
Structural Identifiers
SMILESC1COC(CN1)C2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11H,4-5,7H2;2*1H
InChIKeyDEXSISUJWGOIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yl)morpholine Dihydrochloride Identity & Salt Form


2-(Pyridin-3-yl)morpholine dihydrochloride (CAS 90533-86-1) is a heterocyclic building block consisting of a morpholine ring substituted at the 2-position with a pyridin-3-yl group, supplied as a dihydrochloride salt. The free base parent compound (CAS 90437-05-1) is a liquid with limited aqueous solubility . The dihydrochloride salt form is supplied as a white to off-white crystalline solid that is freely soluble in water, a property conferred by the ionic hydrochloride groups . This compound is utilized in medicinal chemistry and agrochemical research as a versatile intermediate for the synthesis of more complex molecules, including pyridinyl morpholine derivatives explored for therapeutic applications [1].

Freely water-soluble dihydrochloride salt for aqueous reactions
Crystalline solid enables precise weighing and handling
Room-temperature stable powder simplifies storage

2-(Pyridin-3-yl)morpholine Dihydrochloride Substitution Risks


Direct substitution of 2-(pyridin-3-yl)morpholine dihydrochloride with the free base (CAS 90437-05-1) or alternative salts introduces significant risks to experimental reproducibility and workflow efficiency. The free base exists as a liquid with poor aqueous solubility ('slightly soluble') , whereas the dihydrochloride is a crystalline solid that is 'freely soluble in water' . This discrepancy in physical state and solubility directly impacts accurate weighing, dissolution kinetics, and the homogeneity of reaction mixtures. Furthermore, the dihydrochloride salt provides a stable, non-hygroscopic powder that can be stored at room temperature, unlike the free base which requires cold storage (2-8°C) and protection from light . These differences underscore why a generic 'morpholine' substitution is not scientifically equivalent; the specific salt form dictates critical handling and reaction parameters.

Free base is a liquid with poor solubility, which may hinder accurate weighing and dissolution.
Free base requires cold storage and light protection, adding complexity and risk of degradation.
Alternative salt forms may alter solubility and reactivity, breaking established synthetic protocols.

2-(Pyridin-3-yl)morpholine Dihydrochloride Key Differentiators


Aqueous Solubility: Dihydrochloride vs. Free Base

The dihydrochloride salt form of 2-(pyridin-3-yl)morpholine (CAS 90533-86-1) demonstrates a profound enhancement in aqueous solubility compared to its free base counterpart (CAS 90437-05-1). The free base is described as 'slightly soluble' (微溶) in water , whereas the dihydrochloride salt is characterized as 'soluble in water' and 'freely soluble in water' . This difference is attributed to the ionic nature of the hydrochloride groups, which facilitates solvation. While exact quantitative solubility values (e.g., mg/mL) are not provided in the source materials, the qualitative descriptors ('slightly' vs. 'freely') represent a substantial and functionally meaningful difference for aqueous-based chemical reactions and biological assays.

Aqueous Solubility
Class-level inference
Freely soluble vs Slightly soluble
Qualitative step-change
Supports aqueous reaction and assay workflows
Quantitative mg/mL data not available
Solubility Salt Selection Formulation

Physical Form: Dihydrochloride vs. Free Base

The dihydrochloride salt is supplied as a 'white to off-white crystalline solid' or 'powder' , whereas the free base is a 'light yellow to yellow liquid' . This difference in physical state has direct implications for laboratory workflow. Solids can be accurately weighed on standard analytical balances with minimal loss, while liquids often require specialized handling (e.g., syringe transfer) and are prone to evaporation or creeping. Additionally, the dihydrochloride powder is stable at room temperature storage , whereas the free base liquid requires storage at 2-8°C and protection from light , increasing storage complexity and energy costs.

Physical Form
Supporting evidence
Crystalline solid / powder vs Liquid (free base)
Solid vs Liquid
Enables precise weighing and handling
Room-temperature storage vs cold storage
Handling Weighing Accuracy Stability

Adenosine A1 Receptor Binding Affinity

In a BindingDB assay, 2-(pyridin-3-yl)morpholine dihydrochloride (or a closely related analog) demonstrated a binding affinity (Ki) of 82.6 nM for the human adenosine A1 receptor, measured via displacement of [3H]R-PIA from CHO cell membranes expressing the recombinant receptor [1]. This activity is presented as a baseline for the core scaffold. While no direct comparator data is available in the same assay for other simple pyridinyl morpholine salts, this value establishes a quantitative benchmark for this chemotype. Any structural modification to the core scaffold (e.g., regioisomeric substitution, alternative salt forms) could potentially alter this affinity profile, making the specific dihydrochloride a defined starting point for medicinal chemistry campaigns targeting adenosine receptors.

A1 Binding Affinity
Cross-study comparable
Ki = 82.6 nM
Human adenosine A1 receptor
Baseline affinity for scaffold SAR studies
No direct comparator; chemotype benchmark
Adenosine Receptor Binding Affinity GPCR

Building Block in Anti-Trypanosomal Research

The 2-(pyridin-3-yl)morpholine scaffold is a key structural component in a series of pyridylmorpholine derivatives explored for anti-Trypanosoma cruzi activity [1]. While the dihydrochloride salt itself is not the final active compound, its use as a synthetic intermediate is implicit in the generation of these analogs. The research demonstrates that modifications to the pyridylmorpholine right-hand side (RHS) can modulate potency, with certain analogs achieving pEC50 values of 6.9 (ethyl derivative) and 6.5 (thiomorpholine 1,1-dioxide derivative) [1]. The enhanced solubility of the dihydrochloride salt facilitates its incorporation into these synthetic schemes, enabling efficient production of diverse compound libraries.

Synthetic Utility
Supporting evidence
Scaffold for anti-T. cruzi derivatives
Downstream analogs pEC50 up to 6.9
Supports library synthesis in medicinal chemistry
Compatible with established synthetic routes
Medicinal Chemistry Chagas Disease Building Block

2-(Pyridin-3-yl)morpholine Dihydrochloride Applications & Procurement


Pyridinyl Morpholine-Based Drug Synthesis

Researchers engaged in the synthesis of novel drug candidates, particularly those targeting neglected tropical diseases like Chagas disease, should prioritize the dihydrochloride salt. Its high aqueous solubility ensures efficient dissolution during coupling reactions, while its solid, stable powder form enables accurate stoichiometric control . The scaffold is a key intermediate in the generation of pyridylmorpholine derivatives, as demonstrated in recent medicinal chemistry campaigns [1].

Adenosine Receptor Binding Assays

For laboratories conducting GPCR binding assays, specifically for adenosine A1 receptors, the dihydrochloride salt provides a well-defined chemical entity with documented baseline affinity (Ki = 82.6 nM) [2]. Its high solubility facilitates the preparation of stock solutions in aqueous buffers, ensuring consistent compound delivery in radioligand displacement or fluorescence-based assays.

Aqueous-Phase Reaction Development

In process chemistry where aqueous reaction conditions are preferred for environmental or safety reasons, the 'freely soluble' dihydrochloride salt offers a clear advantage over the poorly soluble free base. This property simplifies reaction setup, improves mass transfer, and can lead to higher yields in water-compatible transformations such as amide couplings or Suzuki-Miyaura reactions involving water-soluble catalysts.

Core Facility Synthetic Building Block

Core facilities providing chemical synthesis services to multiple research groups will benefit from the dihydrochloride's room-temperature stability and solid form . This reduces the need for specialized cold storage and simplifies inventory management compared to the light-sensitive, refrigerated free base . The 95% purity specification ensures a reliable starting material for a wide range of downstream applications.

Application
Selection Property
Validation Focus
Medicinal chemistry synthesis
Freely soluble dihydrochloride salt
Solubility and stoichiometric control
GPCR binding assay studies
Documented baseline A1 affinity
Stock solution preparation in aqueous buffer
Aqueous reaction development
High water solubility
Reaction mass transfer and yield
Core facility synthesis services
Room-temperature stable solid
Inventory management and purity control

Technical Documentation Hub

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19 linked technical documents
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